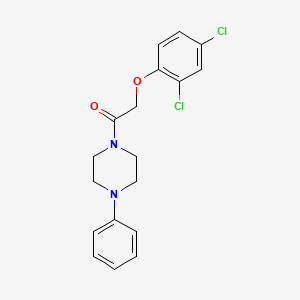

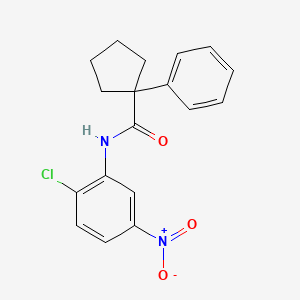

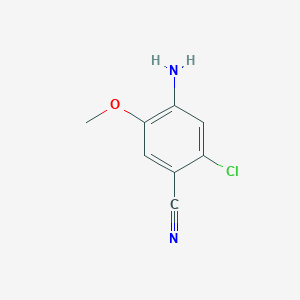

![molecular formula C19H22FN7O2 B2990203 1-(2-((4-fluorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923674-16-2](/img/structure/B2990203.png)

1-(2-((4-fluorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazole derivatives are known for their multidirectional biological activity. They have been extensively researched, proving significant antibacterial activity . The 1,2,4-triazole ring is a common component in many drugs, including antifungal, antibacterial, anticancer, and antiviral agents .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the condensation of appropriate precursors . For instance, new fluorine compounds bearing a 4-amino-1,2,4-triazino ring have been obtained from the condensation of 2’-aminophenyl-3-thioxo-1,2,4-triazin-5-one with 4-fluorobenzaldehyde .Molecular Structure Analysis

1,2,4-Triazole exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable . The triazole ring is a versatile scaffold in medicinal chemistry, with applications beyond isosteric replacement strategies .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can be quite diverse, depending on the substituents present on the triazole ring. For instance, the presence of a free amino group can be confirmed from acylation, aroylation, and alkylation reactions .Scientific Research Applications

Antiviral Activity

Compounds with similar structures have been tested for antiviral activity against viruses like Herpes simplex virus . The presence of a [1,2,4]triazino moiety suggests that your compound may also be explored for its potential antiviral properties.

Cancer Therapy

Iron chelators have shown significant inhibition against malignant solid cancers . Given that your compound contains a purine moiety, which is known to interact with metal ions, it could potentially be investigated as an iron chelator in cancer therapy.

Spectroscopic Analysis

The disappearance of specific IR peaks in related compounds indicates changes in functional groups . Your compound could be used in spectroscopic studies to understand the behavior of similar functional groups under various conditions.

Pharmacological Significance

The 1,2,4-triazole-containing scaffolds have pharmacological significance . Your compound could be synthesized using strategies highlighted for these scaffolds and studied for its pharmacological potential.

Antiviral Probes

Fluorinated compounds have been synthesized as antiviral probes . The fluorophenyl group in your compound suggests it might serve as a probe in antiviral research.

Future Directions

The 1,2,4-triazole scaffold has found numerous applications in medicinal chemistry, and there is ongoing research to develop novel potential drug candidates having better efficacy and selectivity . Future directions may include the design and development of novel antibacterial agents incorporating 1,2,4-triazole to deal with the escalating problems of microbial resistance .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole-containing scaffolds, are known to interact with biological receptors through hydrogen-bonding and dipole interactions . These interactions can influence a variety of biological processes, making these compounds useful in pharmaceutical applications .

Mode of Action

It is known that 1,2,4-triazoles operate as main pharmacophores, interacting with biological receptors through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the function of the target, potentially influencing disease progression.

Biochemical Pathways

Compounds with similar structures have been found to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that these compounds may interact with a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

1-[2-(4-fluoroanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN7O2/c1-11-12(2)27-15-16(24(3)19(29)25(4)17(15)28)22-18(27)26(23-11)10-9-21-14-7-5-13(20)6-8-14/h5-8,12,21H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHFHUZOPPQGSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCNC4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((4-fluorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

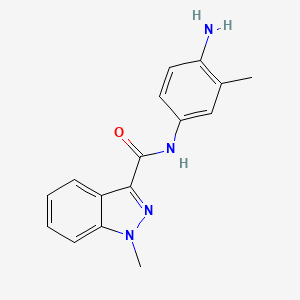

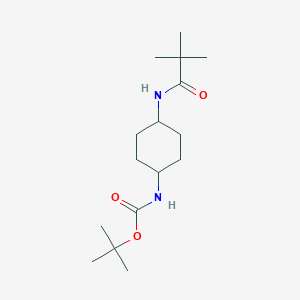

![2-benzylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2990124.png)

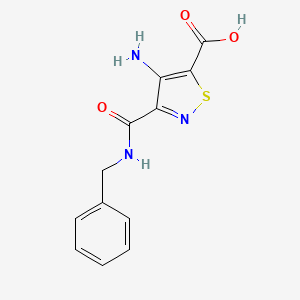

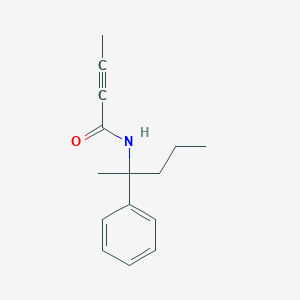

![N-cyclopropyl-1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2990127.png)

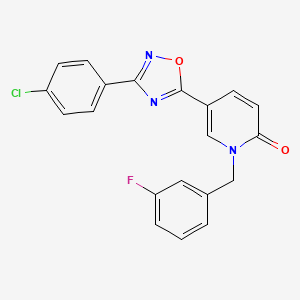

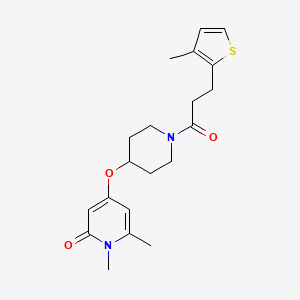

![N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2990136.png)

![N-(4-isopropylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2990141.png)